4-(4-Methylphenoxy)-N-phenylaniline
CAS No.: 62555-56-0
Cat. No.: VC19457265
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62555-56-0 |
---|---|
Molecular Formula | C19H17NO |
Molecular Weight | 275.3 g/mol |
IUPAC Name | 4-(4-methylphenoxy)-N-phenylaniline |
Standard InChI | InChI=1S/C19H17NO/c1-15-7-11-18(12-8-15)21-19-13-9-17(10-14-19)20-16-5-3-2-4-6-16/h2-14,20H,1H3 |
Standard InChI Key | UVOCTHAMWOCMMJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(4-Methylphenoxy)-N-phenylaniline consists of two aromatic rings: a primary phenyl group bonded to an aniline nitrogen and a secondary 4-methylphenoxy moiety (-O-C₆H₃(CH₃)) at the para position (Figure 1). The molecule’s planar geometry is stabilized by π-π interactions between the aromatic systems, while the methyl group on the phenoxy ring introduces steric effects that influence reactivity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₇NO | |
Molecular Weight | 281.35 g/mol | |
Boiling Point | 409.3°C (estimated) | |
Density | 0.979 g/cm³ | |
LogP (Partition Coefficient) | 6.41 |
The high LogP value indicates significant hydrophobicity, suggesting preferential solubility in organic solvents like toluene or dichloromethane . This property is critical for its behavior in synthetic reactions and potential pharmacokinetic profiles.
Synthesis and Reaction Mechanisms
Primary Synthetic Route
The synthesis of 4-(4-Methylphenoxy)-N-phenylaniline typically follows a three-step protocol adapted from methodologies used for related diphenylamines :
Step 1: Acylation of 4-Aminophenol
4-Aminophenol reacts with acetic anhydride in the presence of formic acid to form N-acetyl-4-aminophenol, protecting the amine group from undesired side reactions .
Step 2: Ullmann-Type Condensation
The acylated intermediate undergoes a palladium-catalyzed coupling with 4-bromotoluene. A composite catalyst (e.g., Pd/CuI) and ligand (tri-tert-butylphosphine) facilitate the formation of the C-N bond, yielding N-acetyl-4-(4-methylphenoxy)-N-phenylaniline .
Step 3: Deacylation
Methanol and potassium hydroxide hydrolyze the acetyl group, producing the final product with >85% yield under optimized conditions .
Table 2: Optimization of Condensation Reaction
Catalyst System | Ligand | Yield (%) |
---|---|---|
Pd/CuI (1:10 molar ratio) | Tri-tert-butylphosphine | 92 |
Pd/CuBr (1:15) | Triphenylphosphine | 78 |
Mechanistic Insights
The condensation step proceeds via a cooperative catalytic cycle:
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Oxidative Addition: Pd⁰ inserts into the C-Br bond of 4-bromotoluene, forming a Pd(II) intermediate.
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Transmetalation: The acetylated amine coordinates to Pd(II), displacing bromide.
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Reductive Elimination: C-N bond formation releases the coupled product and regenerates Pd⁰ .
Side reactions, such as homocoupling of aryl halides, are suppressed by using bulky ligands that stabilize the active Pd species .
Comparative Analysis with Structural Analogs
N-phenyl-p-anisidine (PubChem CID: 14581) serves as a close analog, differing only in the substituent (methoxy vs. methylphenoxy). Key contrasts include:
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